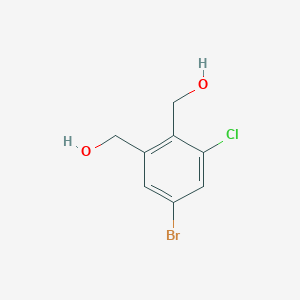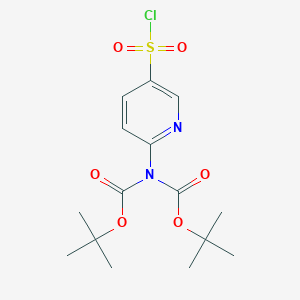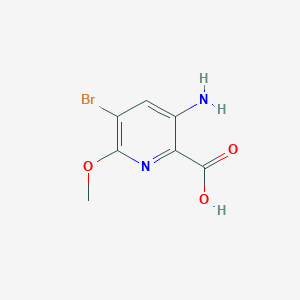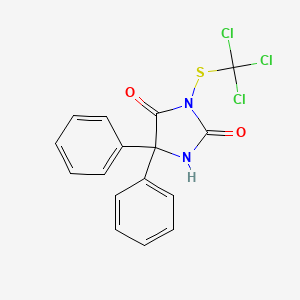
5-Chloro-3-ethyl-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-ethyl-2-hydroxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids It is characterized by the presence of a chlorine atom, an ethyl group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-ethyl-2-hydroxybenzoic acid typically involves the chlorination of 3-ethyl-2-hydroxybenzoic acid. The reaction is carried out by introducing chlorine gas into a solution of 3-ethyl-2-hydroxybenzoic acid in a suitable solvent, such as acetic acid, at a controlled temperature. The reaction conditions, including temperature and duration, are optimized to achieve the desired chlorination without over-chlorination or degradation of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and advanced reaction monitoring techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-ethyl-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the chlorine atom or reduce the hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated or reduced hydroxyl derivatives.
Scientific Research Applications
5-Chloro-3-ethyl-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethyl-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the chlorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, including enzyme inhibition and receptor activation .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzoic acid: Similar structure but lacks the ethyl group.
3-Chloro-5-hydroxybenzoic acid: Similar structure but with different positions of chlorine and hydroxyl groups
Uniqueness
5-Chloro-3-ethyl-2-hydroxybenzoic acid is unique due to the presence of both an ethyl group and a chlorine atom on the benzene ring, which can significantly influence its chemical properties and biological activities compared to other hydroxybenzoic acids .
Properties
CAS No. |
53347-09-4 |
|---|---|
Molecular Formula |
C9H9ClO3 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
5-chloro-3-ethyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H9ClO3/c1-2-5-3-6(10)4-7(8(5)11)9(12)13/h3-4,11H,2H2,1H3,(H,12,13) |
InChI Key |
AWOQTWNNQUVGAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Cl)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13940036.png)




![2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940057.png)

![(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine](/img/structure/B13940065.png)


